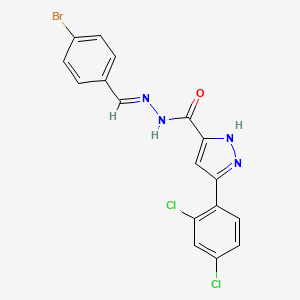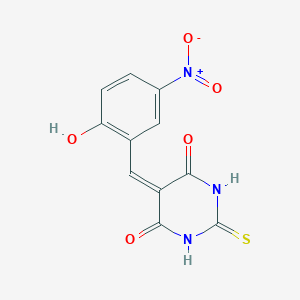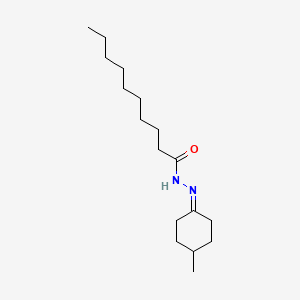
N-(biphenyl-4-yl)-3,4-dichloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a biphenyl group, a dichlorobenzothiophene moiety, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and benzothiophene intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction requires a palladium catalyst and a boronic acid derivative .
The benzothiophene moiety can be synthesized through a series of electrophilic substitution reactions, often involving the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride . The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the benzothiophene intermediate with an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-4-yl-3,4-dichlorobenzene: Similar biphenyl structure but lacks the benzothiophene and carboxamide groups.
3,4-Dichloro-1-benzothiophene-2-carboxamide: Contains the benzothiophene and carboxamide groups but lacks the biphenyl moiety.
Uniqueness
N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide is unique due to its combination of biphenyl, dichlorobenzothiophene, and carboxamide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C21H13Cl2NOS |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2NOS/c22-16-7-4-8-17-18(16)19(23)20(26-17)21(25)24-15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,24,25) |
InChI Key |
XFVQQAHPRVDZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970865.png)
![N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]furan-2-carboxamide](/img/structure/B11970872.png)
![5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11970874.png)


![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970882.png)
![6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11970887.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970901.png)
![(5Z)-3-Butyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970914.png)

![2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11970927.png)


